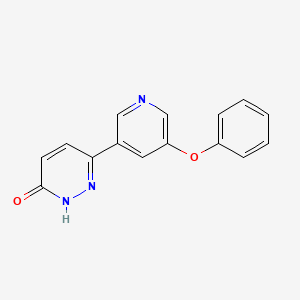![molecular formula C13H8N4OS B11851458 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole CAS No. 917566-89-3](/img/structure/B11851458.png)
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole is a heterocyclic compound that contains a furan ring, an imidazo[4,5-c]pyridine ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Imidazo[4,5-c]pyridine Ring: This ring can be synthesized by the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[4,5-c]pyridine ring can be reduced to form dihydroimidazo[4,5-c]pyridines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydroimidazo[4,5-c]pyridines.
Substitution: Substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazole: Similar structure but with a pyrazole ring instead of a thiazole ring.
Uniqueness
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties compared to similar compounds with oxazole or pyrazole rings. This can affect its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
917566-89-3 |
|---|---|
Molekularformel |
C13H8N4OS |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H8N4OS/c1-2-11(18-5-1)10-7-19-13(17-10)12-15-8-3-4-14-6-9(8)16-12/h1-7H,(H,15,16) |
InChI-Schlüssel |
BNZGBGYAGBNTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CSC(=N2)C3=NC4=C(N3)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


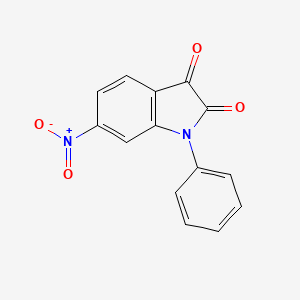
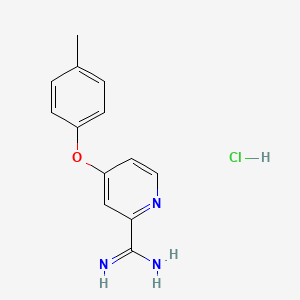
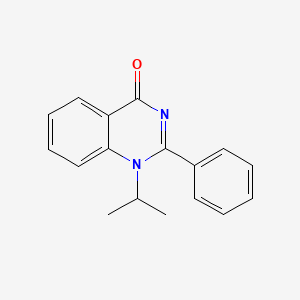
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
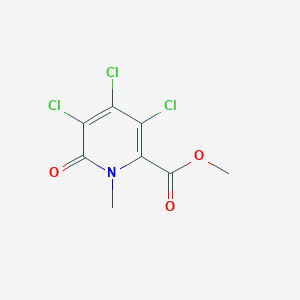
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
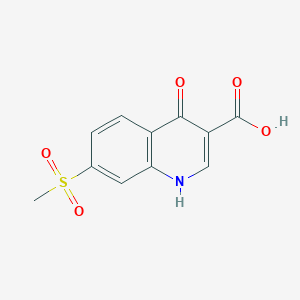
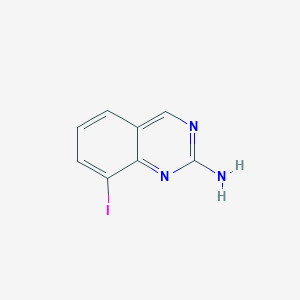
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

